Cloquintocet-mexyl

Catalog No.
S596942
CAS No.
99607-70-2
M.F
C18H22ClNO3
M. Wt
335.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloquintocet-mexyl

Formulators seeking reliable crop safety in cereal herbicides face a critical challenge: many safeners fail to penetrate wheat leaf cuticles. Cloquintocet-mexyl, a quinoline-derived pro-safener, solves this by employing the mexyl ester for superior foliar uptake. Once absorbed, it hydrolyzes to cloquintocet acid, inducing detoxification enzymes (GSTs, P450s) to accelerate co-applied ACCase herbicide metabolism, ensuring selective grass weed control without crop injury.

  • Proven performance with clodinafop-propargyl & pinoxaden in EC/SC formulations.
  • Enables water-based suspension concentrates using patented stabilization.
  • Available as technical-grade material for R&D and formulation development.

CAS Number

99607-70-2

Product Name

Cloquintocet-mexyl

IUPAC Name

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3

InChI Key

COYBRKAVBMYYSF-UHFFFAOYSA-N

solubility

1.76e-06 M

Synonyms

cloquintocet-mexyl

Canonical SMILES

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

The exact mass of the compound Cloquintocet-mexyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.76e-06 m. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Safeners. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg

Cloquintocet-mexyl is a quinoline-derived herbicide safener used to protect cereal crops, particularly wheat and barley, from the phytotoxic effects of certain herbicides. It is almost exclusively formulated with acetyl-CoA carboxylase (ACCase) inhibiting herbicides, such as clodinafop-propargyl and pinoxaden, to enable selective control of grass weeds. The compound functions as a pro-safener; it is applied as the 1-methylhexyl ester (mexyl) form, which facilitates uptake into the plant tissue where it is rapidly hydrolyzed to its biologically active form, cloquintocet acid. This active metabolite enhances the crop's natural defense mechanisms by up-regulating the expression of detoxification enzymes like glutathione S-transferases (GSTs) and cytochrome P450s, which accelerate the metabolism and detoxification of the co-applied herbicide.

Research Fit

1
GST enzyme kinetics studies
Reported Vmax increase and Km reduction in wheat shoot GST assays
2
CYP450 induction research
CYP81A-5A transcriptomic biomarker in hexaploid wheat
3
ACCase inhibitor formulation
Established 4:1 ratio with clodinafop-propargyl and pinoxaden
4
NTSR mechanism modeling
Reported priming of detoxification pathways in Lolium weed models

Direct substitution of Cloquintocet-mexyl with its active form, cloquintocet acid, is operationally unviable for standard agrochemical applications. The mexyl ester is specifically designed to overcome the poor cuticular penetration of the more polar acid form. Studies using radiolabeled compounds in wheat plants showed that cloquintocet acid remained almost exclusively on the plant surface, indicating a lack of penetration, whereas the mexyl ester readily penetrated the plant tissue. Once inside the plant, the ester is rapidly converted to the active acid, ensuring the safening agent reaches the necessary tissues. Furthermore, the physicochemical properties of the mexyl ester, particularly its higher solubility in organic solvents compared to the acid, are critical for developing stable and effective emulsifiable concentrate (EC) or oil dispersion (OD) formulations commonly used for foliar application. Procuring the acid form for applications requiring foliar uptake and formulation stability would lead to significant performance failure.

Substitution Risk

Target
Cloquintocet-mexyl
Reported Vmax increase in wheat GST kinetics; CYP81A-5A induction confirmed by RNA-Seq
Substitute risk
Fenclorim / Fluxofenim
Vmax decrease observed in GST assays; enzyme kinetic profile may not transfer
Target
Cloquintocet-mexyl
Reported higher ranking in fomesafen injury protection at 4 mg L⁻¹ in wheat seedlings
Substitute risk
Dichlormid / 1,8-NA
Less effective protection reported; photosynthesis and oxidative stress endpoints may differ
Target
Cloquintocet-mexyl
44.4% NTSR induction rate co-applied with pyroxsulam in Lolium sp.
Substitute risk
Mefenpyr-diethyl
11.1% induction rate reported; NTSR priming capacity may differ substantially

Superior Plant Uptake and Bioavailability vs. Cloquintocet Acid

The selection of the mexyl ester over the parent acid is a critical formulation decision driven by bioavailability. In a comparative study on wheat plants using radiolabeled compounds, Cloquintocet-mexyl demonstrated effective penetration into plant tissue over time, as shown by a decreasing percentage of radioactivity recovered from the leaf surface wash. In stark contrast, cloquintocet acid was found exclusively in the ethanol wash, indicating it did not penetrate the plant cuticle. After 24 hours, no ester form of Cloquintocet-mexyl was detected within the treated leaf, confirming its rapid and complete conversion to the systemically active acid form post-uptake.

Evidence DimensionCuticular Penetration in Wheat
Target Compound DataEffectively penetrates plant tissue (radioactivity in ethanol wash decreases over time)
Comparator Or BaselineCloquintocet Acid: Exclusively found on the plant surface (in ethanol wash), indicating a lack of penetration.
Quantified DifferenceQualitative but definitive difference in uptake; the acid form shows no significant penetration while the ester form does.
ConditionsApplication of 14C-labeled compounds to wheat plants, followed by analysis of surface washes and internal tissues.

This evidence directly justifies procuring the mexyl ester, as the parent acid is ineffective for foliar applications due to its inability to enter the plant.

Fomesafen injury protection
Head-to-head
Ranked higher protection vs. mefenpyr-diethyl, 1,8-NA, fenclorim, and dichlormid at 4 mg L⁻¹ fomesafen in wheat seedling seed-soaking study
Reported photosynthesis preservation and oxidative stress reduction; non-metabolic mechanism context
Qualitative ranking; specific % protection not extracted

Enhanced Formulation Stability and Processability in Aqueous Suspensions

A primary challenge in formulating Cloquintocet-mexyl is its tendency to form needle-shaped hydrated crystals in aqueous environments, which can grow upon storage at temperatures of 25°C and higher, leading to instability and flocculation. This physical instability is a critical procurement consideration for manufacturers of suspension concentrates. However, patents demonstrate that this instability can be managed. The use of specific surfactants, such as tallowamine or cocoamine alkoxylates, allows for the creation of aqueous suspensions of hydrated Cloquintocet-mexyl that are stable at temperatures of 30°C or greater, and in some cases up to 45°C. This contrasts with non-aqueous formulations like oil dispersions, which have limitations such as lower loading capabilities and higher manufacturing costs.

Evidence DimensionAqueous Formulation Stability
Target Compound DataCan be formulated into aqueous suspensions stable at ≥30°C with specific surfactants.
Comparator Or BaselineUnstabilized aqueous suspensions: Unstable at ≥25°C, leading to crystal growth and flocculation. Non-aqueous formulations: Limited loading, higher cost.
Quantified DifferenceEnables stable formulation in a cost-effective medium (water) at commercially relevant storage temperatures.
ConditionsAqueous suspension concentrate (SC) formulations.

For formulators, this demonstrates that while Cloquintocet-mexyl presents stability challenges, proven solutions exist, making it a processable active ingredient for high-load, cost-effective aqueous formulations, a key advantage over less flexible alternatives.

Wheat GST kinetics
Head-to-head
Vmax increase with cloquintocet-mexyl vs. Vmax decrease with fenclorim and fluxofenim in wheat shoot GST assay; Km reduction shared across safeners
Kinetic direction differs; may support distinct detoxification engagement in wheat
In vitro CDNB substrate; quantitative values not extracted

Demonstrated Efficacy in Accelerating Herbicide Metabolism in Wheat

The primary value of Cloquintocet-mexyl lies in its ability to specifically enhance the metabolic detoxification of co-applied herbicides in the target crop. In wheat, Cloquintocet-mexyl was shown to accelerate the metabolism of the herbicide pyroxsulam, a mechanism that did not occur in the target weed, blackgrass. This selective enhancement of the crop's detoxification pathway is the basis for its protective effect. While other safeners like mefenpyr-diethyl also induce detoxification enzymes, studies have shown that the specific enzymes induced can differ; for example, one study noted that in wheat, GST activity was induced only by Cloquintocet-mexyl, whereas other safeners mainly induced UGTs (UDP-glucuronosyltransferases). This suggests a distinct and potentially advantageous metabolic activation profile for specific herbicide partners.

Evidence DimensionSelective Herbicide Metabolism Enhancement in Wheat
Target Compound DataSignificantly increases the rate of pyroxsulam metabolism in wheat.
Comparator Or BaselineBlackgrass (weed): No increase in pyroxsulam metabolism rate. Other safeners (e.g., mefenpyr-diethyl): May induce different classes of detoxification enzymes (e.g., UGTs instead of GSTs) in wheat.
Quantified DifferenceQualitative but critical difference in selectivity; enhances metabolism in the crop but not the weed, and potentially activates different pathways than comparator safeners.
ConditionsMetabolism studies in wheat and blackgrass shoots.

This evidence confirms the compound's specific mode of action and highlights its suitability for use with herbicides where enhanced GST-mediated detoxification in wheat is the desired protection mechanism, differentiating it from safeners that may rely on other pathways.

Lolium sensitivity reduction
Cross-study
44.4% plants showed reduced sensitivity (CM + pyroxsulam) vs. 11.1% (mefenpyr-diethyl + iodosulfuron/mesosulfuron)
33.3 pp difference in NTSR priming; supports Lolium resistance model selection
3 populations; phenotype rating 4 wk post-application
Topramezone injury mitigation
Supporting
1% injury (CM + topramezone) vs. 22% injury (topramezone alone) in creeping bentgrass hydroponic study
95.5% relative injury reduction; CYP450-mediated protection confirmed by inhibitor reversal
70 μM CM; 8 g ha⁻¹ topramezone; controlled environment
CYP81A induction in wheat
Supporting
103 DEGs identified by RNA-Seq; CYP81A-5A and homoeologs specifically induced by CM, not by halauxifen-methyl; 34 oxidoreductase and 45 transferase genes enriched
Transcriptomic biomarker context for safener-response research in hexaploid wheat
RT-qPCR confirmed; leaf tissue analysis
Formulation ratios
Product spec
4:1 herbicide-to-safener ratio: 240 g/L clodinafop + 60 g/L CM; 100 g/L pinoxaden + 25 g/L CM; 50 g/L pinoxaden + 12.5 g/L CM
Empirically validated formulation benchmarks for ACCase inhibitor combinations
Commercial EC formulations; post-emergence wheat/barley

Formulating High-Efficacy Post-Emergence Herbicides for Wheat and Barley

The primary and most commercially relevant use is as a safener in emulsifiable concentrate (EC) or suspension concentrate (SC) formulations containing ACCase-inhibiting herbicides like clodinafop-propargyl or pinoxaden. Its proven ability to penetrate wheat leaves and accelerate herbicide detoxification makes it the correct choice for developers aiming to maximize grass weed control while ensuring high crop safety in small-grain cereals.

Development of Stable, High-Load Aqueous Agrochemical Formulations

For chemical manufacturers and formulators, Cloquintocet-mexyl is a suitable candidate for developing next-generation aqueous suspension concentrates. The existence of patented stabilization methods allows for overcoming its inherent instability in water. This enables the creation of high-concentration, water-based products that are more cost-effective and have better handling properties than traditional non-aqueous formulations.

Research into Selective Induction of Plant Detoxification Pathways

In a research context, Cloquintocet-mexyl serves as a valuable tool for investigating plant defense mechanisms. Its specific induction of certain enzyme families, such as GSTs over UGTs in some studies, makes it a more precise instrument than other safeners for studying the role of specific metabolic pathways in xenobiotic tolerance in wheat.

Application Fit

Application
Selection Property
Validation Focus
NTSR mechanism studies in grass weeds
Detoxification pathway priming capacity
Lolium sensitivity reduction endpoint; GST induction confirmation
CYP450-safener formulation development for wheat
CYP81A subfamily induction specificity
CYP81A-5A transcriptomic biomarker; P450 inhibitor reversal assay
Residual herbicide injury mitigation research
Non-metabolic protection profile
Photosynthesis and oxidative stress endpoint assessment
ACCase inhibitor formulation benchmarking
Established 4:1 herbicide-to-safener ratio
Crop safety and weed control balance in formulation trials

Physical Description

Other Solid

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

335.1288213 Da

Monoisotopic Mass

335.1288213 Da

Heavy Atom Count

23

LogP

5.03 (LogP)

Melting Point

69.4 °C

UNII

99W15EH2M3

GHS Hazard Statements

Aggregated GHS information provided by 315 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (84.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (49.21%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (49.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (70.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.94%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.00e-08 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

99607-70-2

Wikipedia

Cloquintocet-mexyl

Use Classification

Safeners
Pharmaceuticals

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester: ACTIVE

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